molecular formula C23H26F3N3O2 B6496080 N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 955793-37-0

N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No. B6496080
CAS RN: 955793-37-0
M. Wt: 433.5 g/mol
InChI Key: PHMJTOYMDPKJBW-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains a tetrahydroquinoline moiety, an ethanediamide moiety, and a trifluoromethylphenyl moiety. Tetrahydroquinoline is a type of quinoline, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . Ethanediamide (also known as a urea group) is a functional group consisting of two amide groups connected to a single carbon atom . The trifluoromethylphenyl group is a phenyl ring substituted with a trifluoromethyl (-CF3) group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The tetrahydroquinoline moiety could potentially be synthesized through a Povarov reaction or similar methods . The introduction of the ethanediamide and trifluoromethylphenyl groups would likely involve additional steps, possibly including amide bond formation and nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydroquinoline, ethanediamide, and trifluoromethylphenyl moieties. The tetrahydroquinoline ring system would introduce some rigidity into the molecule, while the ethanediamide group could potentially participate in hydrogen bonding interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the different functional groups present. The tetrahydroquinoline moiety could potentially undergo electrophilic aromatic substitution reactions, while the amide groups in the ethanediamide moiety could be involved in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of different functional groups. For example, the presence of the amide groups could increase its polarity and potentially its solubility in water .

Future Directions

The future research directions for this compound would likely depend on its intended use or observed biological activity. If it shows promising biological activity, future research could involve further optimization of the structure to improve its potency, selectivity, or pharmacokinetic properties .

properties

IUPAC Name

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O2/c1-2-13-29-14-3-4-17-15-16(5-10-20(17)29)11-12-27-21(30)22(31)28-19-8-6-18(7-9-19)23(24,25)26/h5-10,15H,2-4,11-14H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMJTOYMDPKJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

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